![molecular formula C34H37N3O4S B10773663 Chroman 28](/img/structure/B10773663.png)
Chroman 28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chroman 28 is a derivative of chromane, a bicyclic organic compound consisting of a benzene ring fused to a tetrahydropyran ring Chromanes are significant due to their presence in various natural products and synthetic molecules, often exhibiting unique biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chroman 28 can be synthesized through various methods, including:
Michael Addition: This involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, followed by a domino Michael/hemiacetalization reaction catalyzed by modularly designed organocatalysts.
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by heating in a water bath at 75–80ºC.
Industrial Production Methods: Industrial production of chroman derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods for industrial production of this compound may vary depending on the desired application and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Chroman 28 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed for reduction reactions.
Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.
Major Products: The major products formed from these reactions include chroman-2-ones, chromanols, and various substituted chroman derivatives, each with distinct biological and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chroman 28 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of chroman 28 involves its interaction with various molecular targets and pathways. Chroman derivatives often exert their effects by:
Binding to Receptors: Chroman compounds can bind to specific receptors, such as estrogen receptors, influencing cellular signaling pathways.
Enzyme Inhibition: Some chroman derivatives inhibit enzymes involved in disease processes, such as protein kinases and aldose reductase.
Antioxidant Activity: Chroman compounds can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Chroman 28 can be compared with other similar compounds, such as:
Chroman-4-one: This compound has a similar structure but differs in its chemical and biological properties.
Flavanones: These compounds share a similar core structure but have distinct pharmacological activities.
Isoflavones: Isoflavones are structurally related but exhibit different biological effects, particularly in hormone-related pathways.
Uniqueness: this compound is unique due to its specific structural features and the resulting biological activities
Eigenschaften
Molekularformel |
C34H37N3O4S |
---|---|
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
(3R)-3-(naphthalen-2-ylsulfonylamino)-3-phenyl-N-[(4R)-7-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-yl]propanamide |
InChI |
InChI=1S/C34H37N3O4S/c38-34(35-31-17-20-41-33-21-25(13-16-30(31)33)24-37-18-7-2-8-19-37)23-32(27-10-3-1-4-11-27)36-42(39,40)29-15-14-26-9-5-6-12-28(26)22-29/h1,3-6,9-16,21-22,31-32,36H,2,7-8,17-20,23-24H2,(H,35,38)/t31-,32-/m1/s1 |
InChI-Schlüssel |
IQPWKAIEQBOLPJ-ROJLCIKYSA-N |
Isomerische SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)[C@@H](CCO3)NC(=O)C[C@H](C4=CC=CC=C4)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Kanonische SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)C(CCO3)NC(=O)CC(C4=CC=CC=C4)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.